
FM1-43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FM1-43,也称为N-(3-三乙基铵丙基)-4-(4-(二丁基氨基)苯乙烯基)吡啶鎓二溴化物,是一种亲脂性苯乙烯染料。它因其标记细胞膜和追踪囊泡循环的能力而被广泛应用于生物学研究。 该化合物在水性介质中几乎不发荧光,但插入细胞膜外小叶后会变得强烈发荧光 .
科学研究应用
FM1-43 在科学研究中有着广泛的应用:
化学: 用作荧光探针来研究膜动力学和囊泡运输。
生物学: 用于可视化神经元中的突触囊泡循环和内吞作用。
医学: 用于机械敏感离子通道和感觉神经元的研究。
作用机制
FM1-43 通过插入细胞膜外小叶来发挥作用,在那里它会变得荧光。这使研究人员能够追踪膜动力学和囊泡循环。 该染料在内吞作用过程中被内化,在胞吐作用过程中被释放,从而提供了这些过程的实时测量 . 此外,this compound 作为机械敏感离子通道的渗透性阻断剂,抑制感觉神经元中机械激活的电流 .
生化分析
Biochemical Properties
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is an amphiphilic molecule consisting of a lipophilic tail linked to a positively charged head through a double-bond bridge . The length of the lipophilic tail determines the affinity of the dye to lipid membranes . The fluorescent properties of the dye are governed by the double-bond bridge .
Cellular Effects
N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is nontoxic to cells and virtually nonfluorescent in water . Upon insertion into the outer layer of the cell membrane, it emits bright fluorescence . In neurons actively releasing neurotransmitters, the dye internalizes in recyclable synaptic vesicles, leading to bright staining of the nerve terminals .
Molecular Mechanism
The molecular mechanism of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium involves its reversible incorporation into membranes . The dye selectively stains only the external leaflet of the lipid bilayer as it does not “flip-flop” across membranes . The permanent positive charge in its hydrophilic head prevents the dye from diffusing through membranes, thus it does not stain membranes in the cytoplasm .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium change over time. The dye is incorporated into membranes reversibly . When the dye is applied in the extracellular solution, all surface membranes become stained and the cell can be destained by washing with dye-free medium .
Subcellular Localization
The subcellular localization of N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium is primarily at the cell membrane . It is incorporated into the external leaflet of the lipid bilayer . Specific targeting signals or post-translational modifications that direct it to specific compartments or organelles are not mentioned in the available literature.
准备方法
合成路线和反应条件
FM1-43 的合成涉及在碱的存在下,使 4-(二丁基氨基)苯甲醛与 4-吡啶乙腈反应生成苯乙烯中间体。 然后用三乙胺将该中间体季铵化,得到最终产物,即 N-(3-三乙基铵丙基)-4-(4-(二丁基氨基)苯乙烯基)吡啶鎓二溴化物 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。反应条件针对更高的产率和纯度进行了优化。 最终产物通常使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型
FM1-43 主要由于吡啶鎓环和苯乙烯基的存在而发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件
取代反应: 常用试剂包括卤代烷烃和碱,如氢氧化钠或碳酸钾。
氧化反应: 可以使用高锰酸钾或过氧化氢等氧化剂。
还原反应: 采用硼氢化钠或氢化铝锂等还原剂.
主要产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,取代反应可以生成 this compound 的各种烷基化衍生物 .
相似化合物的比较
FM1-43 与其他苯乙烯染料如 FM4-64 和 FM2-10 相比:
FM4-64: 与 this compound 类似,但具有红移的发射光谱,使其适合于多色成像.
FM2-10: This compound 的亲水性版本,允许在定量应用中更快地脱色.
属性
CAS 编号 |
149838-22-2 |
|---|---|
分子式 |
C30H49BrN3+ |
分子量 |
531.6 g/mol |
IUPAC 名称 |
3-[4-[(E)-2-[4-(dibutylamino)phenyl]ethenyl]pyridin-1-ium-1-yl]propyl-triethylazanium;bromide |
InChI |
InChI=1S/C30H49N3.BrH/c1-6-11-23-32(24-12-7-2)30-18-16-28(17-19-30)14-15-29-20-25-31(26-21-29)22-13-27-33(8-3,9-4)10-5;/h14-21,25-26H,6-13,22-24,27H2,1-5H3;1H/q+2;/p-1 |
InChI 键 |
HCBMRMJEEPKCOJ-UHFFFAOYSA-M |
SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-].[Br-] |
手性 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)/C=C/C2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-] |
规范 SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC2=CC=[N+](C=C2)CCC[N+](CC)(CC)CC.[Br-] |
同义词 |
FM 1-43 FM1 43 FM1-43 N-(3-(triethylammonium)propyl)-4-(2-(4-dibutylaminophenyl)vinyl)pyridinium N-(3-(triethylammonium)propyl)-4-(4-(dibutylamino)styryl)pyridinium |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



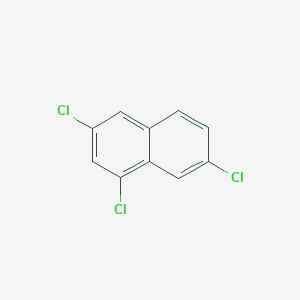
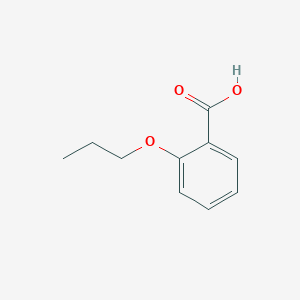



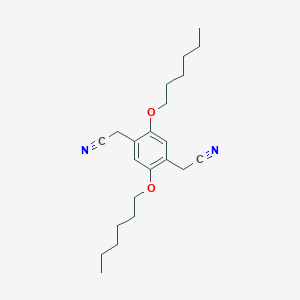
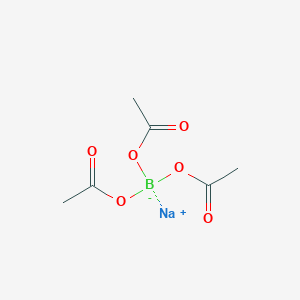
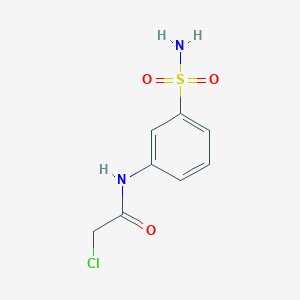
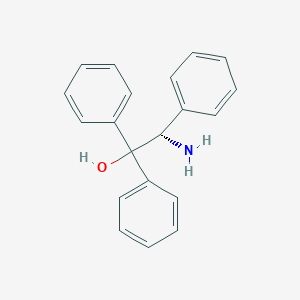

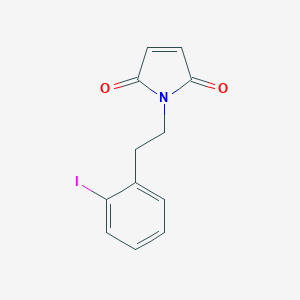
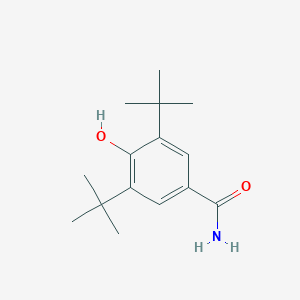
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine](/img/structure/B140537.png)
